3-Chloro-2-methylprop-2-ene-1-thiol
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Overview
Description
3-Chloro-2-methylprop-2-ene-1-thiol, with the CAS Number 57466-64-5, is a chemical compound with a molecular weight of 122.62 . It is used as an intermediate in the production of plastics, pharmaceuticals, and other organic chemicals .
Synthesis Analysis
3-Chloro-2-methyl-1-propene has been used as a reactant for the synthesis of cyclobutanone . It was also used to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .Molecular Structure Analysis
The IUPAC name of this compound is (2E)-3-chloro-2-methyl-2-propene-1-thiol . The InChI code is 1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ .Chemical Reactions Analysis
A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .Physical and Chemical Properties Analysis
This compound has a molecular weight of 122.62 . It is insoluble in water but soluble in acetone, chloroform, diethyl ether, and ethanol .Scientific Research Applications
Applications in Polymer and Materials Synthesis
- Thiol–ene Click Chemistry : Thiol–ene "click" chemistry is a powerful tool for polymer and materials synthesis. It's highly efficient for both synthesis and modification purposes. This reaction has been extensively applied in macromolecular engineering and materials chemistry, demonstrating its versatility and potential for advanced applications (Lowe, 2014).
- Renewable Polyamides from Fatty Acids : The thiol–ene addition reaction has been utilized to synthesize fatty acid-derived amine functional monomers, leading to the production of renewable polyamides with good properties and adjustable thermal and solubility characteristics (Türünç et al., 2012).
Advances in Chemical Synthesis
- Methylphosphonic Dichloride and Chiral Thiols : In chemical synthesis, methylphosphonic dichloride has been used to react with thiols like 3-Chloro-2-methylprop-2-ene-1-thiol to form dialkylthiophosphonates, aiding in determining the enantiomeric excess of chiral thiols. This has implications for chiral analysis and synthesis (Strijtveen et al., 1987).
Applications in Luminescence and Imaging
- Thiol-Reactive Luminescent Agents : Thiol-reactive compounds like this compound have been used in developing luminescent agents for imaging purposes. For instance, the thiol-reactive luminescent agent 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium accumulates in mitochondria and is used in fluorescence microscopy (Amoroso et al., 2008).
Mechanism of Action
Target of Action
It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-methylprop-2-ene-1-thiol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.
Safety and Hazards
Properties
IUPAC Name |
(E)-3-chloro-2-methylprop-2-ene-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJFNSFBMQLRI-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCl)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Cl)/CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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